REACTION_CXSMILES
|
[Li][CH2:2][CH2:3][CH2:4][CH3:5].[C:6]1(C)C=[CH:10][CH:9]=[CH:8][CH:7]=1.C#CCCCCCC.CN(P(N(C)C)(N(C)C)=[O:25])C>C1COCC1>[CH2:2]([OH:25])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]
|
Name
|
I-Pr2NH
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CCCCCCC
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
paraformaldehyde (CH2O)n
|
Quantity
|
5.94 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(CH2O)n
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 30 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 250-mL flask equipped with a stir bar
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C. in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
STIRRING
|
Details
|
The cloudy solution was stirred under argon at −78° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before warming to 0° C. when the precipitate
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was purified with flash column chromatography on silica gel (10% Et2O in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.07 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |